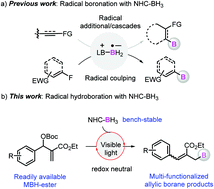Photoredox radical borylation of electron-deficient alkenes with NHC-boranes†
Chemical Communications Pub Date: 2020-11-20 DOI: 10.1039/D0CC06966C
Abstract
An efficient photoredox radical borylation of electron-deficient Morita–Baylis–Hillman type alkenes is achieved to afford multi-functionalized allylic boranes. The reaction demonstrates a wide substrate scope and showcases excellent functional group tolerance. It has advantages over the traditional ionic hydroboration methods in the construction of allylic boranes in terms of simple operation, mild conditions, and step-economy.


Recommended Literature
- [1] Facile syntheses of pure uranium halides: UCl4, UBr4 and UI4†
- [2] Three-dimensional tracking of nanoparticles by dual-color position retrieval in a double-core microstructured optical fiber†
- [3] Water structuring above solutes with planar hydrophobic surfaces†
- [4] Cation deficiency enables reversal of dopant segregation at perovskite oxide surfaces under anodic potential†
- [5] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†
- [6] On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
- [7] Systematic dimensional reduction of the layered β-FeSe structure by solvothermal synthesis†
- [8] Interpenetrated biosurfactant-silk fibroin networks – a SANS study†
- [9] Preparation and characterisation of polyaniline colloids using a monodisperse poly(ethylene oxide)-based steric stabiliser
- [10] Luminescent micro and nanogel formation from AB3 type poly(aryl ether) dendron derivatives without conventional multi-interactive gelation motifs†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 112076-61-6
-
CAS no.: 109882-76-0









